alpha-L-Arabinofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38029-69-5 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-QMKXCQHVSA-N |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Other CAS No. |
38029-69-5 |
Origin of Product |
United States |
Biological Implications in Plant Growth and Development
The presence and modification of alpha-L-arabinofuranose in cell wall polysaccharides have significant implications for various aspects of plant growth and development. The enzymes that add or remove arabinofuranosyl residues, such as arabinofuranosidases, play crucial roles in these processes.
Alterations in the activity of these enzymes can lead to changes in cell wall structure and, consequently, affect plant development. For instance, the overexpression of a specific α-L-arabinofuranosidase in Arabidopsis resulted in delayed inflorescence emergence and altered stem architecture. nih.gov This suggests that the precise control of arabinan (B1173331) structure is important for normal plant growth.
Furthermore, the de-arabinosylation of cell wall polysaccharides is associated with several physiological processes, including:
Fruit ripening and softening : The activity of α-L-arabinofuranosidases increases during fruit ripening, contributing to changes in cell wall structure that lead to softening. mdpi.com
Elongation growth : In monocots, α-L-arabinofuranosidase activity is elevated during the cessation of elongation growth, likely playing a role in the debranching of arabinoxylans. mdpi.com
Seed mucilage release : The proper release of seed mucilage, which is important for germination, requires the modification of pectic arabinan side chains by α-L-arabinofuranosidases. oup.com
Knockout mutants of genes encoding UDP-L-arabinopyranose mutases, enzymes responsible for the formation of the precursor for arabinofuranose incorporation into cell walls, show a significant reduction in total L-arabinose content in their cell walls, leading to developmental defects. nih.gov This underscores the indispensable role of arabinofuranose for plant development. nih.gov
Biosynthesis and Metabolic Pathways of L Arabinose
Fungal L-Arabinose Catabolism
In fungi, the catabolism of L-arabinose is a reductive pathway that converts L-arabinose into D-xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net This process involves a sequence of four enzymatic steps involving alternating reduction and oxidation reactions, followed by a final phosphorylation step. nih.gov This pathway is notably different from the one found in bacteria. vtt.fi The key enzymes and regulatory mechanisms have been extensively studied in fungi such as Aspergillus niger and the filamentous fungus Trichoderma reesei (Hypocrea jecorina). nih.govresearchgate.net
The enzymes involved are:
L-arabinose reductase: This enzyme initiates the pathway by reducing L-arabinose to the sugar alcohol L-arabinitol. nih.gov In T. reesei, the D-xylose reductase (XYL1) is also responsible for this initial reduction step. asm.orgresearchgate.net In contrast, A. niger possesses a specific L-arabinose reductase (LarA) for this purpose. researchgate.net
L-arabinitol dehydrogenase: L-arabinitol is then oxidized to L-xylulose by L-arabinitol 4-dehydrogenase (LAD1 in T. reesei). nih.govasm.org
L-xylulose reductase: This enzyme catalyzes the reduction of L-xylulose to xylitol (B92547). vtt.finih.gov The gene for this enzyme, named lxr1, was identified in T. reesei. nih.gov The resulting LXRI protein is an NADPH-specific reductase. nih.gov
Xylitol dehydrogenase: Xylitol is subsequently oxidized to D-xylulose by xylitol dehydrogenase (XDH1). asm.org
Xylulokinase: In the final irreversible step, xylulokinase (XKI1) phosphorylates D-xylulose to produce D-xylulose 5-phosphate, which then enters the pentose phosphate pathway. nih.gov
Table 1: Key Enzymes in Fungal L-Arabinose Catabolism
| Enzyme | Gene (in T. reesei) | Reaction Catalyzed | Cofactor Preference |
|---|---|---|---|
| L-arabinose reductase | xyl1 | L-arabinose → L-arabinitol | NADPH |
| L-arabinitol 4-dehydrogenase | lad1 | L-arabinitol → L-xylulose | NAD+ |
| L-xylulose reductase | lxr1 | L-xylulose → Xylitol | NADPH |
| Xylitol dehydrogenase | xdh1 | Xylitol → D-xylulose | NAD+ |
| Xylulokinase | xki1 | D-xylulose → D-xylulose 5-phosphate | ATP |
The expression of genes encoding the enzymes for L-arabinose catabolism and the associated arabinan-degrading enzymes is tightly regulated in fungi. In Hypocrea jecorina (T. reesei), the expression of arabinanolytic genes is specifically induced by L-arabinose and, to a lesser degree, by its metabolic intermediate, L-arabinitol. nih.govasm.org This induction is absent when the fungus is grown on D-glucose, indicating catabolite repression. nih.govasm.org
Key regulatory findings include:
Inducer Molecule: Research suggests that L-arabinitol, an early intermediate in the pathway, may act as the true inducer for the expression of arabinan-degrading enzymes. asm.org In a T. reesei strain lacking L-arabinitol dehydrogenase (Δlad1), the induction by L-arabinitol is significantly enhanced. nih.gov
Role of XYR1: The general cellulase (B1617823) and hemicellulase (B13383388) regulator, XYR1, plays a crucial role. asm.org Growth on arabinan (B1173331) and L-arabinose is severely impaired in a Δxyr1 strain. asm.orgnih.gov The expression of several α-L-arabinofuranosidase genes (abf2, bxl1) is dependent on the function of XYR1. nih.govasm.org
Cross-talk with Aldose Reductase: There appears to be a regulatory interaction between L-arabinitol and the aldose reductase XYL1. nih.gov A strain with a deleted xyl1 gene shows severely impaired induction of arabinofuranosidase genes by L-arabinitol. nih.gov
In Aspergillus niger, two genetic loci, araA and araB, have been identified that appear to contain positive-acting genes involved in regulating the expression of both arabinanase-encoding genes and the genes of the L-arabinose catabolic pathway. asm.org
Bacterial L-Arabinose Metabolism
Bacteria employ several distinct pathways for the metabolism of L-arabinose, which are generally simpler than the fungal pathway. jmb.or.kr The most well-characterized is a phosphorylative pathway found in Escherichia coli. However, non-phosphorylative oxidative pathways also exist in other bacterial species.
In many bacteria, including E. coli, L-arabinose is catabolized through a direct, three-step phosphorylative pathway that converts it to D-xylulose-5-phosphate without the involvement of redox cofactors. jmb.or.krresearchgate.netasm.org This pathway is encoded by the araBAD operon. nih.gov
The enzymes and steps are as follows:
L-arabinose isomerase (encoded by araA): This enzyme isomerizes L-arabinose into L-ribulose. nih.govmicrobiologyresearch.org
L-ribulokinase (encoded by araB): L-ribulose is then phosphorylated to L-ribulose-5-phosphate. nih.govmicrobiologyresearch.org
L-ribulose-5-phosphate 4-epimerase (encoded by araD): Finally, an epimerase converts L-ribulose-5-phosphate into D-xylulose-5-phosphate, which enters the pentose phosphate pathway. nih.govmicrobiologyresearch.org
The entire process is under the control of the AraC protein, which acts as a transcriptional regulator that is activated when complexed with L-arabinose. nih.govmicrobiologyresearch.org
Some bacteria utilize a non-phosphorylative, oxidative pathway for L-arabinose catabolism. researchgate.netfrontiersin.org This pathway has been described in species such as Azospirillum brasilense and Pseudomonas saccharophila. frontiersin.orgnih.gov
The initial steps of this pathway are:
L-arabinose dehydrogenase: In the first step, L-arabinose is oxidized to L-arabino-γ-lactone by an NAD(P)-dependent L-arabinose 1-dehydrogenase (AraDH). frontiersin.orgnih.govnih.gov
L-arabinolactonase: The L-arabino-γ-lactone is subsequently hydrolyzed to L-arabonate. frontiersin.org
L-arabonate dehydratase: L-arabonate is then converted to 2-keto-3-deoxy-L-arabonate. frontiersin.org
In A. brasilense, this pathway ultimately converts L-arabinose to α-ketoglutarate, an intermediate in the Krebs cycle. nih.gov This pathway bypasses the central glycolytic and pentose phosphate pathways for initial sugar modification. frontiersin.org
Table 2: Comparison of Fungal, Bacterial Phosphorylative, and Bacterial Non-phosphorylative L-Arabinose Pathways
| Feature | Fungal Pathway | Bacterial Phosphorylative Pathway | Bacterial Non-phosphorylative Pathway |
|---|---|---|---|
| Organisms | Aspergillus, Trichoderma | E. coli, Bacillus subtilis | Azospirillum, Pseudomonas |
| Number of Steps | 5 | 3 | Multiple oxidative steps |
| Initial Step | Reduction to L-arabinitol | Isomerization to L-ribulose | Oxidation to L-arabino-γ-lactone |
| Key Intermediates | L-arabinitol, L-xylulose, Xylitol | L-ribulose, L-ribulose-5-P | L-arabino-γ-lactone, L-arabonate |
| Cofactor Involvement | NAD+/NADPH | None in core pathway | NAD(P)+ |
| Final Product | D-xylulose 5-phosphate | D-xylulose 5-phosphate | α-ketoglutarate (in A. brasilense) |
For L-arabinose to be metabolized, it must first be transported into the bacterial cell. E. coli possesses two distinct L-arabinose transport systems, which are regulated by the araC gene. nih.govnih.gov
Low-Affinity Transport System: This system is encoded by the araE gene and functions as a proton symporter (H+/arabinose). nih.govmicrobiologyresearch.orgnih.gov It has a relatively low affinity for L-arabinose. microbiologyresearch.orgnih.gov Complementation tests have shown that araE is the sole gene involved in this low-affinity uptake system. nih.govjh.edu
High-Affinity Transport System: This is an ABC (ATP-binding cassette) transporter system encoded by the araFGH operon. microbiologyresearch.orgnih.govasm.org
AraF is a periplasmic binding protein that binds L-arabinose with high affinity. nih.govnih.gov
AraG is a membrane-bound protein. nih.gov
AraH is the transmembrane protein component. nih.govmicrobiologyresearch.org
In Salmonella Typhimurium, only the high-affinity AraE transport system has been identified. frontiersin.org The presence of these multiple transport systems with different affinities allows bacteria to efficiently scavenge L-arabinose from the environment across a wide range of concentrations.
An Article on the Chemical Compound "alpha-L-Arabinofuranose"
This article details specific aspects of the biosynthesis and metabolic regulation related to L-arabinose, the precursor to this compound, a key component of plant cell wall polysaccharides.
Chemical Synthesis and Derivatization of Alpha L Arabinofuranose and Its Oligosaccharides
Strategies for Oligo(1→5)-α-L-Arabinofuranoside Synthesis
The synthesis of linear and branched oligo(1→5)-α-L-arabinofuranosides, which are prominent side chains in pectic rhamnogalacturonan-I, has been a significant focus of carbohydrate chemistry. dtu.dk These efforts aim to produce structurally precise models of the complex polysaccharide network found in plant cell walls. dtu.dk
A key challenge in oligosaccharide synthesis is the selective unmasking of hydroxyl groups for further elongation or modification. Late-stage regioselective deprotection has proven to be a valuable tactic in the synthesis of oligo(1→5)-α-L-arabinofuranosides. dtu.dk This strategy allows for the introduction of different side chains onto a linear oligosaccharide backbone at a late stage of the synthesis, providing access to a variety of branched structures. dtu.dk The ability to selectively deprotect specific positions on the sugar rings is fundamental to creating the diverse and complex arabinofuranoside structures found in nature.
Synthesis of Regioisomeric Methyl Alpha-L-Arabinofuranobiosides
To investigate the specificity of α-L-arabinofuranosidases, the synthesis of the three possible regioisomers of methyl α-L-arabinofuranobioside has been accomplished. nih.govdoi.org These compounds serve as valuable substrates for enzymatic assays. The synthesized regioisomers are:
Methyl O-α-L-arabinofuranosyl-(1→2)-α-L-arabinofuranoside nih.gov
Methyl O-α-L-arabinofuranosyl-(1→3)-α-L-arabinofuranoside nih.govdoi.org
Methyl O-α-L-arabinofuranosyl-(1→5)-α-L-arabinofuranoside nih.govdoi.org
The synthesis of these regioisomers was achieved by glycosylating regiospecifically protected precursors with 2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl chloride in the presence of silver trifluoromethanesulfonate (B1224126) and s-collidine. nih.govdoi.org The necessary protected precursors included methyl 3,5-di-O-benzoyl-α-L-arabinofuranoside, methyl 2,5-di-O-benzyl-α-L-arabinofuranoside, and methyl 2,3-di-O-benzoyl-α-L-arabinofuranoside. nih.govdoi.org
| Regioisomer | Linkage |
| Methyl O-α-L-arabinofuranosyl-α-L-arabinofuranoside | (1→2) |
| Methyl O-α-L-arabinofuranosyl-α-L-arabinofuranoside | (1→3) |
| Methyl O-α-L-arabinofuranosyl-α-L-arabinofuranoside | (1→5) |
Preparation of Aryl Alpha-L-Arabinofuranosides as Chromogenic Substrates
Aryl α-L-arabinofuranosides are widely used as chromogenic substrates for the detection and characterization of α-L-arabinofuranosidase activity. researchgate.netcdnsciencepub.com The synthesis of these compounds has been optimized to be short, robust, and expedient. researchgate.netcdnsciencepub.com
A highly effective method for the preparation of various aryl α-L-arabinofuranosides utilizes a trichloroacetimidate (B1259523) precursor. researchgate.netcdnsciencepub.com This procedure is compatible with a range of phenols with varying pKa values, making it a versatile approach for synthesizing a library of chromogenic substrates. researchgate.netcdnsciencepub.com The glycosyl donor, 2,3,5-tri-O-benzoyl-α/β-L-arabinofuranosyl trichloroacetimidate, is more stable and can be prepared more efficiently than the corresponding glycosyl bromide. researchgate.net
The general methodology involves the reaction of the trichloroacetimidate donor with a phenol (B47542) in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. cdnsciencepub.com This leads to the formation of the protected aryl glycoside, which can then be deprotected to yield the final chromogenic substrate. cdnsciencepub.com Examples of synthesized aryl glycosides include those with 3,4-dinitrophenyl and 4-acetamidophenyl aglycones. cdnsciencepub.com
| Aryl Glycoside | Aglycone |
| 3,4-Dinitrophenyl α-L-arabinofuranoside | 3,4-Dinitrophenol |
| 4-Acetamidophenyl α-L-arabinofuranoside | 4-Acetamidophenol |
Synthesis of Modified Alpha-L-Arabinofuranosides for Specificity Investigations
To probe the substrate specificity of enzymes such as α-L-arabinofuranosidases and arabinosyltransferases, researchers have synthesized α-L-arabinofuranosides with modifications at specific positions, notably C-2 and C-5. nih.govresearchgate.netnih.gov These modified sugars act as chemical probes to understand the role of specific hydroxyl groups in enzyme recognition and catalysis. nih.govresearchgate.net
The synthesis of novel glycosyl donors with the α-L-arabinofuranose scaffold but modified at the C-2 or C-5 positions has been achieved. nih.govresearchgate.net For example, deoxygenation at the C-2 or C-3 position has been accomplished using a free radical procedure involving xanthate derivatives. nih.gov These modified donors can then be used in chemoenzymatic syntheses. nih.govresearchgate.net
Investigations using these unnatural furanosides have revealed critical insights into enzyme function. For instance, studies with the α-L-arabinofuranosidase AbfD3 showed that it could perform transglycosylation with a C-5 deoxygenated donor but not with a C-2 modified one. nih.govresearchgate.net This finding underscores the crucial role of the hydroxyl group at the C-2 position for substrate recognition by this particular enzyme. nih.govresearchgate.net Similarly, α(1→5)-linked arabinofuranose disaccharides deoxygenated at the C-2 or C-3 position of the reducing end have been synthesized to study the substrate specificity of arabinosyltransferases in Mycobacterium tuberculosis. nih.gov
| Modification Position | Enzyme Studied | Finding |
| C-5 Deoxygenation | α-L-arabinofuranosidase AbfD3 | Enzyme can perform transglycosylation. nih.govresearchgate.net |
| C-2 Modification | α-L-arabinofuranosidase AbfD3 | Transglycosylation is not performed, highlighting the importance of OH-2 for recognition. nih.govresearchgate.net |
| C-2 and C-3 Deoxygenation (reducing end of disaccharide) | Arabinosyltransferases (MTB) | Used as biochemical probes for substrate specificity. nih.gov |
Glycosylation Reactions for Novel Compound Synthesis (e.g., Substituted Theophyllines)
The synthesis of novel compounds through the glycosylation of various aglycones with α-L-arabinofuranose is a significant area of research, leading to the creation of molecules with potential biological activities. A notable example is the synthesis of substituted theophylline (B1681296) nucleosides, where the arabinofuranose moiety is attached to the theophylline scaffold.
The glycosylation of a trimethylsilyl (B98337) derivative of theophylline with 1,2,3,5-tetra-O-acetyl-α,β-L-arabinofuranose has been successfully achieved. tandfonline.com This condensation reaction, catalyzed by trimethylsilyl triflate in 1,2-dichloroethane, proceeds smoothly to yield 7-(2,3,5-tri-O-acetyl-α-L-arabinofuranosyl)theophylline. tandfonline.com The stereochemistry of the glycosidic bond is formed in accordance with the Tipson-Baker trans-rule, resulting exclusively in the α-anomer. tandfonline.com Subsequent deacetylation of this intermediate furnishes the desired 7-(α-L-arabinofuranosyl)theophylline. tandfonline.com
Further derivatization of the theophylline ring at the C-8 position has also been explored to generate a series of substituted arabinofuranosides. tandfonline.com For instance, the synthesis of 8-chlorotheophylline (B119741) α-L-arabinofuranoside can be accomplished using N-chlorosuccinimide. tandfonline.com This chlorinated derivative serves as a versatile intermediate for introducing other functional groups via nucleophilic displacement reactions. Treatment of the 8-chloro derivative with methanolic ammonia (B1221849) or aqueous methylamine (B109427) leads to the formation of 8-amino- and 8-methylaminotheophylline α-L-arabinofuranosides, respectively. tandfonline.com These synthetic strategies provide a pathway to a variety of novel theophylline nucleosides incorporating α-L-arabinofuranose.
Table 1: Synthesis of 7-(α-L-Arabinofuranosyl)theophylline and its 8-Substituted Derivatives tandfonline.com
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Trimethylsilyl theophylline | 1,2,3,5-tetra-O-acetyl-α,β-L-arabinofuranose | Trimethylsilyl triflate | 7-(2,3,5-tri-O-acetyl-α-L-arabinofuranosyl)theophylline | - |
| 2 | 7-(2,3,5-tri-O-acetyl-α-L-arabinofuranosyl)theophylline | Methanolic Ammonia | - | 7-(α-L-arabinofuranosyl)theophylline | - |
| 3 | 7-(α-L-arabinofuranosyl)theophylline | N-chlorosuccinimide | - | 7-(α-L-arabinofuranosyl)-8-chlorotheophylline | 64 |
| 4 | 7-(α-L-arabinofuranosyl)-8-chlorotheophylline | Methanolic Ammonia | - | 7-(α-L-arabinofuranosyl)-8-aminotheophylline | 54 |
Chemoenzymatic Approaches in Oligosaccharide and Glycoconjugate Synthesis
Chemoenzymatic strategies, which combine the advantages of chemical synthesis and enzymatic catalysis, have emerged as powerful tools for the construction of complex oligosaccharides and glycoconjugates containing α-L-arabinofuranose. These approaches offer high regio- and stereoselectivity, often under mild reaction conditions, overcoming some of the challenges associated with purely chemical methods.
One prominent chemoenzymatic approach involves the use of glycoside hydrolases, such as α-L-arabinofuranosidases, in transglycosylation reactions. While these enzymes typically catalyze the hydrolysis of glycosidic bonds, their catalytic activity can be reversed under specific conditions to favor the formation of new linkages. For example, the α-L-arabinofuranosidase from Thermobacillus xylanilyticus has been engineered through random mutagenesis to enhance its transarabinofuranosylation capabilities. tandfonline.com This engineered enzyme has been successfully used to synthesize arabinosylated xylo-oligosaccharides, with improved synthesis yields of up to 18% compared to the 9% achieved with the parent enzyme. tandfonline.commdpi.com
The synthesis of glycoconjugates has also benefited from chemoenzymatic methods. A notable example is the synthesis of an arabinofuranosyl cluster using a mutated glycosidase. bohrium.com In this study, a stable 1-thioimidoyl arabinofuranose donor was efficiently coupled to a multivalent erythritol (B158007) support through an enzymatic remote activation mechanism. bohrium.com This biocatalyzed process resulted in the one-step synthesis of the arabinofuranosyl cluster in a 38% yield, demonstrating the potential of enzymatic ligation for creating complex glycoconjugates. bohrium.com
These chemoenzymatic strategies provide efficient and selective routes to α-L-arabinofuranose-containing oligosaccharides and glycoconjugates, which are valuable tools for studying the biological roles of these complex carbohydrates.
Table 2: Examples of Chemoenzymatic Synthesis of α-L-Arabinofuranose-Containing Compounds
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Mutated α-L-arabinofuranosidase from Thermobacillus xylanilyticus | p-nitrophenyl α-L-arabinofuranoside | Natural xylo-oligosaccharides | Arabinosylated xylo-oligosaccharides | Enhanced transglycosylation activity with yields up to 18%. | tandfonline.commdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| alpha-L-Arabinofuranose |
| 1,2,3,5-tetra-O-acetyl-α,β-L-arabinofuranose |
| 7-(2,3,5-tri-O-acetyl-α-L-arabinofuranosyl)theophylline |
| 7-(α-L-arabinofuranosyl)theophylline |
| 8-chlorotheophylline |
| 8-chlorotheophylline α-L-arabinofuranoside |
| 8-aminotheophylline |
| 8-methylaminotheophylline |
| Trimethylsilyl theophylline |
| p-nitrophenyl α-L-arabinofuranoside |
Analytical Methodologies for Alpha L Arabinofuranose Containing Structures
Spectroscopic Analysis
Spectroscopic methods are indispensable for the detailed structural investigation of molecules containing α-L-arabinofuranose. These techniques probe the molecular structure by observing the interaction of the molecule with electromagnetic radiation, providing insights into the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of arabinofuranose-containing compounds. Both ¹H and ¹³C NMR are routinely used to determine the anomeric configuration (α or β), ring conformation, and glycosidic linkage positions in oligosaccharides and polysaccharides. researchgate.netscielo.br
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The anomeric proton (H-1) of an α-L-arabinofuranosyl residue typically appears at a distinct chemical shift, and its coupling constant (³JH1,H2) is indicative of the dihedral angle between H-1 and H-2, which aids in conformational analysis. acs.org Real-time NMR has been employed to monitor the enzymatic hydrolysis of α-L-arabinofuranosides, revealing enzyme specificities. nih.govresearchgate.net For example, ¹H-NMR has been used to identify α-1,2- and α-1,3-linked arabinofuranosyl residues in arabinoxylan oligosaccharides. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration. For instance, in methyl α-L-arabinofuranoside (Me α-Araf), the anomeric carbon signal appears at approximately δ 108.7 ppm. researchgate.net One-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all proton and carbon signals unambiguously. researchgate.netresearchgate.net
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-1 / H-1 | ~5.3 | ~108.7 |
| C-2 / H-2 | Not specified | ~81.1 |
| C-3 / H-3 | Not specified | ~76.9 |
| C-4 / H-4 | Not specified | ~84.2 |
| C-5 / H-5 | Not specified | ~61.7 |
| Note: The table presents approximate chemical shifts for Methyl α-L-arabinofuranoside as reported in the literature researchgate.net. Actual values can vary based on solvent, temperature, and molecular structure. |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a sample. For arabinofuranose-containing structures, the FTIR spectrum is characterized by absorption bands typical of carbohydrates. The spectrum of L-arabinose, for example, displays characteristic peaks corresponding to the various vibrations of its constituent atoms and functional groups. researchgate.netmedwinpublisher.org
Key vibrational bands observed in the FTIR spectrum of arabinose include:
O-H Stretching: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. medwinpublisher.org
C-H Stretching: Absorption bands around 2900 cm⁻¹ are attributed to the stretching vibrations of aliphatic C-H bonds within the furanose ring and hydroxymethyl group. medwinpublisher.org
Fingerprint Region: The region between 1500 and 500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorption bands that are unique to the molecule. medwinpublisher.org This region includes C-O stretching and C-C stretching vibrations, as well as O-H and C-H bending vibrations, which are highly specific to the structure of α-L-arabinofuranose.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 | O-H Stretching | Hydroxyl |
| 2950 - 2850 | C-H Stretching | Aliphatic |
| 1200 - 1000 | C-O Stretching | Alcohol, Ether |
| Note: This table provides a generalized overview of expected FTIR absorption bands for a carbohydrate like arabinofuranose medwinpublisher.orginstanano.com. |
Unlike the more rigid six-membered pyranose rings, five-membered furanose rings exhibit significant flexibility and can exist in a dynamic equilibrium between multiple conformations. nih.gov This conformational flexibility is crucial for the biological function and recognition of polymers containing furanose units. nih.gov The primary conformations are described by a pseudorotational cycle, typically represented by two main forms: the envelope (E) and twist (T) conformations. uomustansiriyah.edu.iq
The conformation of the furanose ring can be described by two puckering parameters: the amplitude (τm) and the phase angle of pseudorotation (P). The phase angle defines the specific conformation on the pseudorotational itinerary, with North (N) and South (S) regions representing distinct puckering patterns. The analysis of ³J-coupling constants from ¹H NMR spectra is a key experimental method used to determine the conformational populations of furanose rings in solution. nih.gov For methyl α-D-arabinofuranoside, for example, the ring has been shown to populate a continuum of states from the North to the South region of the pseudorotational path. nih.gov Computational methods, including molecular mechanics and density functional theory, are also used to model the potential energy surface of the furanose ring and predict its preferred conformations. acs.org
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of α-L-arabinofuranose from complex mixtures. These techniques are often coupled with mass spectrometry for highly sensitive and specific detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the linkage analysis of carbohydrates. To make the non-volatile sugars suitable for GC analysis, they must first be derivatized. A common method is methylation analysis, which involves permethylation of all free hydroxyl groups, followed by hydrolysis, reduction (often with NaBD₄), and acetylation. researchgate.netscielo.brusp.br This process converts each monosaccharide residue into a partially O-methylated alditol acetate (PMAA). scielo.brusp.br
The resulting PMAAs are volatile and can be separated by GC based on their retention times (Rt). scielo.brscielo.br The separated components are then introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation patterns are highly characteristic of the original linkage positions of the monosaccharide. scielo.br For example, the analysis of PMAAs derived from arabinofuranose can distinguish between terminal, 2-linked, 3-linked, 5-linked, and branched residues. Standards of known PMAAs are used to confirm the identity of the derivatives based on their retention times and mass spectra. researchgate.netusp.brsemanticscholar.org
| Derivative | Linkage Position Represented |
| 2,3,5-tri-O-methyl-1,4-di-O-acetyl-arabinitol | Terminal α-L-Araf |
| 3,5-di-O-methyl-1,2,4-tri-O-acetyl-arabinitol | 2-O-substituted α-L-Araf |
| 2,5-di-O-methyl-1,3,4-tri-O-acetyl-arabinitol | 3-O-substituted α-L-Araf |
| 2,3-di-O-methyl-1,4,5-tri-O-acetyl-arabinitol | 5-O-substituted α-L-Araf |
| Note: This table lists examples of PMAA derivatives used in GC-MS linkage analysis. |
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of intact oligosaccharides containing α-L-arabinofuranose, avoiding the need for derivatization required for GC-MS. nih.gov However, the analysis of underivatized saccharides by LC-MS can be challenging due to their poor ionization efficiency. chromatographyonline.com
Various LC techniques, such as porous graphitized carbon (PGC) chromatography, can effectively separate complex mixtures of arabino-oligosaccharides. nih.gov PGC columns are particularly well-suited for separating carbohydrate isomers. The separated oligosaccharides are then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). uab.edu Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ions, providing detailed structural information, including sequence and branching patterns. nih.gov The fragmentation patterns, combined with the chromatographic retention behavior, allow for the unambiguous identification of specific oligosaccharide structures. nih.gov
Thin-Layer Chromatography (TLC) for Oligosaccharide Analysis
Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, and rapid analytical technique used for the separation and analysis of oligosaccharides, including those derived from the hydrolysis of complex polysaccharides containing alpha-L-arabinofuranose. nih.govresearchgate.netnih.gov This method allows for the parallel analysis of multiple samples and is particularly useful for monitoring the progress of enzymatic hydrolysis of arabinose-containing substrates like arabinoxylans and arabinans. nih.govresearchgate.net
The separation principle in TLC for carbohydrates relies on the differential partitioning of the analytes between a stationary phase and a mobile phase. tubitak.gov.tr
Stationary Phase: Typically, pre-coated silica gel plates (TLC or HPTLC) are used. researchgate.nettubitak.gov.tr Due to the high polarity of sugars, which results in strong interactions with the silica gel, these plates are often impregnated with a buffer solution, such as sodium acetate, to improve separation efficiency. nih.govresearchgate.net
Mobile Phase: The mobile phase, or eluent, usually consists of a mixture of organic solvents and water. A common solvent system for separating arabinooligosaccharides and other plant-derived sugars is a combination of butanol, ethanol, and water (e.g., in a 5:3:2 ratio). nih.gov
Detection and Visualization: After the mobile phase ascends the plate by capillary action, separating the oligosaccharides based on their size and polarity, the plate is dried. tubitak.gov.tr The separated spots are then visualized using a spray reagent. A common reagent for sugars is a mixture of diphenylamine, aniline, and phosphoric acid in acetone, which produces colored spots upon heating. nih.gov
Quantification: For semi-quantitative analysis, the intensity and size of the spots can be compared to known standards. nih.gov Modern techniques utilize densitometry or image analysis software to scan the plate and quantify the concentration of separated sugars by measuring the area and intensity of the spots. nih.govtubitak.gov.tr
This method is effective for analyzing the products of enzymatic reactions, for example, to determine the activity pattern of polysaccharide lyases or to analyze the composition of fructooligosaccharides in various samples. nih.govnih.gov
Immunochemical Localization Techniques (e.g., using anti-arabinan antibodies like LM6)
Immunochemical techniques utilize the high specificity of antibodies to detect and localize specific carbohydrate structures within complex biological samples, such as plant tissues. For structures containing this compound, monoclonal antibodies that recognize specific arabinan (B1173331) epitopes are invaluable tools. nih.gov
A prominent example is the rat monoclonal antibody designated LM6 . fao.org
Epitope Specificity: The LM6 antibody was generated using a neoglycoprotein and specifically recognizes linear chains of (1→5)-α-L-arabinan. fao.org Hapten inhibition studies have shown that the antibody's binding is effectively inhibited by oligoarabinosides, indicating it recognizes an epitope of approximately 5-6 arabinosyl residues. nih.govfao.org
Applications: LM6 is widely used to locate arabinan components of pectic polymers, such as rhamnogalacturonan-I, within plant cell walls. Techniques employing this antibody include:
Enzyme-Linked Immunosorbent Assay (ELISA): Used for the quantitative or semi-quantitative detection of arabinans in extracts. Competitive-inhibition ELISAs, using arabino-oligosaccharides of known length, can be used to finely characterize the antibody's binding specificity. nih.gov
Immunofluorescence and Immunohistochemistry: These microscopy techniques allow for the in situ localization of the LM6 epitope within tissue sections, providing critical information about the distribution and developmental regulation of pectic arabinans in different cell types and tissues. nih.gov
Immunodot Binding Assays: A simple method where extracts are spotted onto a membrane and probed with the antibody to detect the presence of the target arabinan. fao.org
The use of a panel of antibodies with differing specificities for arabinan structures (such as LM6, LM13, and LM16) allows for a more detailed analysis of the complex processing and arrangement of these polysaccharides within the cell wall. nih.gov
Enzyme Activity Assays (e.g., using p-nitrophenyl-α-L-arabinofuranoside as substrate)
Enzyme activity assays are essential for characterizing enzymes that modify or degrade polysaccharides containing this compound, such as α-L-arabinofuranosidases. A widely used method involves a synthetic chromogenic substrate, p-nitrophenyl-α-L-arabinofuranoside (pNPA or pNPAf) . core.ac.ukfrontiersin.orgnih.gov
The principle of the assay is based on the enzymatic hydrolysis of the glycosidic bond in pNPAf. The α-L-arabinofuranosidase cleaves the bond, releasing α-L-arabinofuranose and p-nitrophenol (pNP). frontiersin.org In an alkaline solution (achieved by adding a stop reagent like sodium carbonate), p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 400-410 nm. frontiersin.orgnih.gov
The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. By measuring the increase in absorbance over time with a spectrophotometer, the enzyme's reaction velocity can be determined. nih.gov One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under specified conditions of temperature, pH, and substrate concentration. frontiersin.orgnih.gov
This assay is routinely used to:
Determine the optimal pH and temperature for enzyme activity. core.ac.uknih.gov
Assess the thermal and pH stability of the enzyme. core.ac.uk
Calculate key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) | Optimal pH | Optimal Temp. (°C) |
| ArfI | Cytophaga xylanolytica | pNPAf | 0.504 | 319 | 5.8 | 45-50 |
| TtAbf62 | Thermothielavioides terrestris | pNPAf | 4 ± 1 | - | 4.5-5.0 | 30 |
| BsAbfA | Bacillus subtilis | pNPAf | 0.6 | - | 5.0 | 40 |
Table 1: Examples of kinetic parameters for α-L-arabinofuranosidases determined using p-nitrophenyl-α-L-arabinofuranoside (pNPAf) as the substrate. nih.govnih.govnih.gov
Structural Characterization of Enzymes (e.g., X-ray Crystallography)
The process involves several key steps:
Protein Expression and Purification: The target enzyme, such as an α-L-arabinofuranosidase, is typically overexpressed in a host system like Escherichia coli and purified to a high degree of homogeneity. nih.govnih.gov
Crystallization: The purified protein is subjected to various conditions (e.g., different precipitants, pH, and temperature) to induce the formation of well-ordered, single crystals. This is often a trial-and-error process. nih.goviucr.org
X-ray Diffraction: The crystal is exposed to a focused beam of X-rays. The electrons in the atoms of the protein crystal diffract the X-rays, creating a unique diffraction pattern of spots that is recorded on a detector. iucr.org
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the protein. A 3D model of the protein is then built into this map and refined to best fit the experimental data. core.ac.uknih.gov
By solving the structure of an enzyme in its native form or in a complex with a substrate, substrate analog, or inhibitor, researchers can identify the key amino acid residues in the active site that are responsible for binding the arabinofuranosyl moiety and for catalysis. core.ac.uknih.gov This provides a structural basis for explaining the enzyme's specificity and mechanism. researchgate.net
| Enzyme | Source Organism | Glycoside Hydrolase Family | PDB ID Example | Resolution (Å) |
| CtAraf51A | Clostridium thermocellum | GH51 | 1QW9 | - |
| HypBA1 | Bifidobacterium longum | GH127 | - | 2.78 |
| CtGH43 | Clostridium thermocellum | GH43 | - | 1.1 - 1.65 |
| SaAraf43A | Streptomyces avermitilis | GH43 | - | - |
Table 2: Examples of α-L-arabinofuranosidases structurally characterized by X-ray crystallography. nih.govnih.govnih.govresearchgate.net
Computational Approaches for Enzyme-Substrate Interactions
Computational methods are increasingly used to complement experimental data, providing dynamic insights into how enzymes recognize and process substrates containing this compound.
Homology modeling, also known as comparative modeling, is a computational technique used to predict the 3D structure of a protein whose sequence is known but whose structure has not been determined experimentally. nih.govmicrobenotes.com The method is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. microbenotes.com
The process involves:
Template Identification: The amino acid sequence of the target enzyme (the "query") is used to search a database of known protein structures (like the Protein Data Bank, PDB) to find a homologous protein with a solved structure (the "template"). microbenotes.com
Sequence Alignment: The query sequence is aligned with the template sequence. The quality of this alignment is critical for the accuracy of the final model. microbenotes.com
Model Building: A 3D model of the target protein is constructed based on the atomic coordinates of the template's structure.
Homology modeling is a valuable tool for generating structural hypotheses for enzymes like α-L-arabinofuranosidases, which can then be used for further computational studies, such as molecular docking, to understand substrate interactions. nih.govnih.govresearchgate.net
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound or an arabino-oligosaccharide) when it binds to a second molecule (a receptor, such as the active site of an enzyme). nih.govresearchgate.net
Using either an experimentally determined structure (from X-ray crystallography) or a high-quality homology model of an enzyme, docking simulations can:
Predict Binding Poses: Identify the most likely conformation of the substrate within the enzyme's catalytic pocket. nih.gov
Analyze Interactions: Detail the specific interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the amino acid residues of the enzyme. nih.govresearchgate.net
Estimate Binding Affinity: Calculate a scoring function to estimate the binding energy (ΔG), which indicates the strength of the enzyme-substrate interaction. nih.gov
These analyses provide a molecular-level explanation for an enzyme's substrate specificity. For example, docking studies on α-L-arabinofuranosidases have been used to understand why certain enzymes prefer arabinoxylan over arabinan as a substrate and to identify the key residues that form the substrate-binding pocket. nih.govnih.gov
Biophysical Characterization (e.g., Brillouin Microscopy for plant cell walls)
Brillouin microscopy has emerged as a powerful, non-invasive technique for probing the viscoelastic properties of biological materials at the subcellular level. This all-optical method measures the frequency shift of scattered light, known as the Brillouin frequency shift (BFS), which is directly related to the material's longitudinal elastic modulus. By generating high-resolution maps of mechanical properties, Brillouin microscopy allows for the in-vivo and label-free characterization of plant cell walls, revealing how molecular composition translates into biomechanical function.
Research utilizing Brillouin microscopy has demonstrated its capability to detect subtle changes in cell wall stiffness. For instance, studies on Arabidopsis thaliana mutants with altered cellulose (B213188) crystallinity have shown a correlation between the molecular structure of cell wall components and the measured Brillouin frequency shift, indicating a lower intrinsic stiffness in the mutant cell walls. While direct Brillouin microscopy studies specifically targeting this compound-deficient mutants are still emerging, the technique holds immense promise for elucidating the precise role of these sugar residues in modulating cell wall mechanics.
The principle of Brillouin microscopy relies on the interaction of light with acoustic phonons, or thermally induced sound waves, within the material. The resulting frequency shift in the scattered light provides a measure of the material's stiffness and viscosity. This technique offers a significant advantage over traditional mechanical testing methods as it can be applied to living cells without physical contact, thus preserving the native state of the cell wall.
Detailed Research Findings
While direct Brillouin microscopy data on arabinose-deficient mutants is not yet widely available, research on mutants with altered cell wall composition provides a strong foundation for understanding the impact of specific polysaccharides on mechanical properties. Studies on Arabidopsis thaliana mutants with defects in the biosynthesis of arabinose, such as the mur (murus) and rgp (reversibly glycosylated polypeptide) mutants, have revealed significant alterations in cell wall mechanics.
For example, the mur5 mutant, which has a defect in the RGP2 gene encoding a UDP-arabinose mutase, exhibits a low-arabinose phenotype in its cell walls. Tensile tests performed on the hypocotyls of various mur mutants have demonstrated a reduction in both strength and modulus compared to wild-type plants, indicating a compromised cell wall integrity. These findings underscore the critical role of arabinose-containing polymers in providing mechanical support to the plant cell.
The following data tables summarize findings from studies on Arabidopsis thaliana mutants with altered cell wall composition, providing insights into the potential impact of this compound on cell wall mechanics.
| Plant Line | Gene Affected | Phenotype | Mechanical Property Measured | Finding |
| Arabidopsis thaliana wild type | N/A | Normal growth | Tensile Strength & Modulus | Baseline for comparison |
| Arabidopsis thaliana mur1 | MUR1 | Fucose-deficient | Tensile Strength & Modulus | Reduced strength and modulus |
| Arabidopsis thaliana mur2 | MUR2 | Xyloglucan galactosylation defect | Tensile Strength & Modulus | Reduced strength and modulus |
| Arabidopsis thaliana mur3 | MUR3 | Xyloglucan galactosylation defect | Tensile Strength & Modulus | Significantly reduced strength and modulus |
| Arabidopsis thaliana mur5 (rgp2) | RGP2 | Low cell wall arabinose | Not directly measured by Brillouin/AFM in available literature | Expected to have altered mechanical properties based on tensile tests of other mur mutants |
| Analytical Technique | Measured Parameter | Relevance to this compound Structures |
| Brillouin Microscopy | Brillouin Frequency Shift (GHz) | Non-invasive measurement of cell wall stiffness; can potentially quantify the contribution of arabinose-containing polymers to viscoelasticity. |
| Atomic Force Microscopy (AFM) | Young's Modulus (MPa) | High-resolution mapping of cell wall elasticity; can reveal localized changes in stiffness due to altered arabinogalactan or pectin structure. |
| Tensile Testing | Tensile Strength (MPa), Modulus (MPa) | Provides bulk mechanical properties of tissues; demonstrates the overall impact of altered cell wall composition on tissue strength. |
Future research employing Brillouin microscopy and AFM on arabinose-deficient mutants such as mur5 and rgp2 will be instrumental in directly quantifying the contribution of this compound to the viscoelastic properties of the plant cell wall. These studies will provide a more complete picture of the complex relationship between cell wall composition, architecture, and mechanical function, ultimately advancing our understanding of plant growth and development.
Lignocellulose Degradation and Biomass Valorization
Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin (B12514952), is the most abundant renewable carbon source on Earth. However, its complex and recalcitrant structure presents a significant challenge for its conversion into valuable products. α-L-arabinofuranosidases are key accessory enzymes in the enzymatic breakdown of this biomass. They work synergistically with other enzymes to hydrolyze the hemicellulose fraction, a key component of plant biomass.
The synergistic action of α-L-arabinofuranosidases with other hemicellulases is a critical aspect of efficient biomass conversion. nih.gov Research has demonstrated that the combination of α-L-arabinofuranosidases with endoxylanases and β-xylosidases significantly promotes the hydrolysis of complex substrates like barley and wheat arabinoxylan. nih.govresearchgate.net For instance, one study reported that a three-enzyme combination led to a significantly higher release of reducing sugars from barley (85.71% increase) and wheat (33.33% increase) compared to the sum of the individual enzyme treatments. nih.govresearchgate.net This highlights the importance of a multi-enzyme approach for the effective breakdown of lignocellulosic materials.
The production of second-generation biofuels, such as bioethanol from non-food lignocellulosic biomass, is a key area of research aimed at reducing reliance on fossil fuels. researchgate.netmdpi.com The efficient conversion of the hemicellulose fraction of this biomass into fermentable sugars is a critical step in this process. α-L-arabinofuranosidases play a vital role in this by releasing L-arabinose, a five-carbon sugar, from the hemicellulose structure. researchgate.net
Research has shown that supplementing commercial cellulase (B1617823) and xylanase mixtures with α-L-arabinofuranosidase can significantly improve the saccharification of pretreated lignocellulosic biomass, such as maize stover. researchgate.net This enhanced degradation of the biomass results in a higher concentration of fermentable sugars available for conversion to bioethanol.
| Feedstock | Enzyme Combination | Key Finding |
| Wheat Straw | α-L-arabinofuranosidase, endoxylanase, β-xylosidase | Increased release of fermentable sugars for bioethanol production. nih.gov |
| Corn Stover | Commercial cellulases, crude xylanase, and α-L-arabinofuranosidase | Supplementation with α-L-arabinofuranosidase increased saccharification yield up to 730 mg/g of maize stover. researchgate.net |
| Barley and Wheat | TtAbf62 (an α-L-arabinofuranosidase), endoxylanase, and β-xylosidase | Significantly promoted hydrolysis, with an 85.71% increase in reducing sugars for barley and 33.33% for wheat. nih.govresearchgate.net |
The enzymatic hydrolysis of lignocellulosic biomass is a key technology for producing a variety of fermentable sugars, including glucose, xylose, and arabinose. google.comfrontiersin.org These sugars serve as platform chemicals for the production of biofuels and other bio-based products. The complete degradation of hemicellulose is essential for maximizing the yield of these sugars.
α-L-arabinofuranosidases are indispensable in this process due to their ability to remove the arabinose side chains from the xylan backbone of hemicellulose. nih.gov This debranching action is a prerequisite for the efficient action of other enzymes, such as xylanases and β-xylosidases, which then break down the main xylan chain into xylose monomers and xylooligosaccharides. nih.gov The released L-arabinose is also a valuable fermentable sugar. mdpi.com
The synergistic activity of a cocktail of enzymes, including α-L-arabinofuranosidases, is crucial for achieving high yields of monosaccharides from complex plant biomass. google.com This multi-enzyme approach ensures the comprehensive breakdown of the intricate hemicellulose structure, leading to a more economically viable process for the production of fermentable sugars. google.com
Food and Feed Industry Applications
Beyond their role in biorefineries, enzymes that act on α-L-arabinofuranose-containing polysaccharides have found significant applications in the food and feed industries. researchgate.net Their ability to modify the structure of complex carbohydrates can lead to improvements in food texture, flavor, and processing efficiency. fao.org
In the baking industry, the properties of dough and the final quality of bread are significantly influenced by the non-starch polysaccharides present in wheat flour, particularly arabinoxylans. nih.gov Arabinoxylans can be classified as water-extractable (WE-AX) and water-unextractable (WU-AX). nih.gov The controlled enzymatic modification of these arabinoxylans can have a positive impact on bread quality.
The addition of specific xylanases, which can be complemented by α-L-arabinofuranosidases, can modify the structure of arabinoxylans. This modification can lead to an increase in the amount of soluble, high molecular weight arabinoxylans, which enhances dough consistency and gas retention during baking. nih.gov The result is often an improved loaf volume and a softer crumb texture. mdpi.com Research has shown that the addition of thermophilic xylanases can significantly reduce the hardness, chewiness, and gumminess of bread. mdpi.com For example, one study found that the hardness of bread was reduced by 55.2% with the addition of a specific xylanase. mdpi.com
The effect of arabinoxylan modification on bread properties can also be influenced by the molar mass of the arabinoxylans. Studies have shown that the addition of arabinoxylan preparations can increase the water absorption of the dough, with the increase being proportional to the molar mass of the arabinoxylans used. nih.govmdpi.comresearchgate.net Furthermore, the addition of partially hydrolyzed arabinoxylans with a lower molar mass has been shown to have the greatest effect on increasing bread volume and reducing crumb hardness. nih.govmdpi.comresearchgate.net
| Arabinoxylan Modification | Effect on Bread Properties |
| Addition of thermophilic xylanase (4.5 mg/kg flour) | Reduced hardness by 55.2%, chewiness by 40.11%, and gumminess by 53.52%. mdpi.com |
| Addition of 2% cross-linked arabinoxylans | Highest increase in water absorption of wheat flour dough. mdpi.comresearchgate.net |
| Addition of 2% partially hydrolyzed arabinoxylans (low molar mass) | Highest increase in bread volume (23.7%) and decrease in crumb hardness (41%). mdpi.comresearchgate.net |
In the wine industry, the aromatic profile of a wine is a critical quality parameter. Many of the desirable aroma compounds in grapes exist as non-volatile glycosidic precursors, where the aromatic aglycone is bound to a sugar moiety. nih.gov The release of these volatile aroma compounds can be achieved through enzymatic hydrolysis.
Commercial enzyme preparations containing glycosidase activities, including α-L-arabinofuranosidase, are used to enhance the aroma of wine. nih.gov These enzymes cleave the sugar moieties from the glycosidic precursors, releasing a variety of volatile compounds such as terpenes, C13-norisoprenoids, and benzene derivatives. nih.gov This enzymatic treatment can lead to a more complex and intense aroma profile in the final wine. For example, the use of these enzyme preparations has been shown to increase the concentration of terpenes like α-terpineol, terpinen-4-ol, α-pinene, and citronellal, which contribute floral, fruity, and citrus notes to the wine. nih.gov
The enzymatic activity can also lead to an increase in the concentration of reducing sugars in the wine due to the hydrolysis of glycosidic bonds. nih.gov It is important to note that the activity of these enzymes can be influenced by factors such as the pH of the wine, as well as the concentration of sugar, ethanol, and sulfur dioxide. nih.govnih.gov
The presence of pectin and other polysaccharides in fruit juices can cause turbidity, which is often undesirable from a consumer perspective. crimsonpublishers.com Enzymatic clarification is a widely used technique in the fruit juice industry to produce clear and stable juices. nih.govtamu.edu
Pectinases are the primary enzymes used for this purpose, as they degrade the pectin structure that is responsible for the haze. crimsonpublishers.com However, fruit juices also contain other polysaccharides, such as arabinans, which can contribute to turbidity. Therefore, enzyme preparations containing a variety of activities, including α-L-arabinofuranosidase, can be more effective in achieving complete clarification. tamu.edu
The enzymatic treatment breaks down the complex polysaccharides into smaller, soluble molecules, which reduces the viscosity of the juice and facilitates the removal of suspended particles. jmbfs.orgreading.ac.uk This results in a clearer juice with improved filterability. The effectiveness of the enzymatic clarification process depends on several factors, including the type and concentration of the enzyme, the treatment time and temperature, and the pH of the juice. nih.gov
| Fruit Juice | Enzyme Treatment | Outcome |
| Apple Juice | Pectinase | Removal of pectin, leading to clarification. reading.ac.uk |
| Various Fruit Juices | Pectinase and other enzymes (e.g., cellulases, amylases) | Increased juice yield, reduced viscosity, and improved clarity. nih.govtamu.edu |
| Kiwi, Strawberry, Pear, Watermelon, Sapodilla, Bael, Tamarind | Xylano-pectinolytic enzyme cocktail | Optimized conditions for maximum yield and clarity. jmbfs.org |
Future Research Directions and Unaddressed Challenges
Comprehensive Elucidation of Enzyme-Substrate Specificities Across GH Families
While many alpha-L-arabinofuranosidases have been characterized, a comprehensive understanding of the substrate specificities across all relevant GH families is still lacking. Future research should focus on systematically characterizing enzymes from diverse sources to build a more complete picture of their structure-function relationships.
Advanced Understanding of Plant Cell Wall Remodeling Mechanisms Involving Alpha-L-Arabinofuranose
The precise roles of this compound in plant cell wall remodeling during growth, development, and in response to environmental stresses are not fully understood. Advanced imaging and analytical techniques could provide deeper insights into the dynamic changes in arabinose-containing polysaccharides within the cell wall. thieme-connect.de
Development of Novel and Efficient Synthetic Routes for Complex Alpha-L-Arabinofuranosides
The chemical synthesis of complex oligosaccharides containing this compound is challenging due to the need for specific protecting groups and stereocontrol. The development of more efficient and scalable synthetic routes is crucial for producing standards for analytical studies and for investigating the biological activities of these molecules.
Optimization of Enzyme Cocktails and Synergism for Enhanced Industrial Processes
For industrial applications such as biofuel production, the optimization of enzyme cocktails is essential for cost-effective biomass degradation. nih.govjocpr.com Further research is needed to understand the synergistic interactions between different alpha-L-arabinofuranosidases and other glycoside hydrolases to design more efficient enzyme mixtures. jocpr.comfrontiersin.org
In-depth Structural-Functional Relationship Studies of Alpha-L-Arabinofuranosidases from Diverse Sources
Determining the three-dimensional structures of more alpha-L-arabinofuranosidases from a wide range of organisms, in complex with their substrates, will provide valuable information for protein engineering efforts aimed at improving their stability, activity, and specificity for industrial applications.
Exploration of Novel Microbial Sources for Alpha-L-Arabinofuranosidases with Unique Activities
The vast microbial diversity remains a largely untapped resource for discovering novel enzymes. Exploring extreme environments and sequencing the genomes of uncultured microorganisms could lead to the identification of new alpha-L-arabinofuranosidases with unique properties, such as high thermal stability or tolerance to acidic or alkaline conditions, which would be beneficial for various biotechnological processes.
Q & A
Q. What statistical approaches reconcile discrepancies in this compound’s cytotoxicity across cell lines?
- Meta-Regression : Aggregate dose-response data (IC) from public databases (e.g., PubChem BioAssay) and adjust for cell type, exposure time, and assay type (MTT vs. resazurin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
